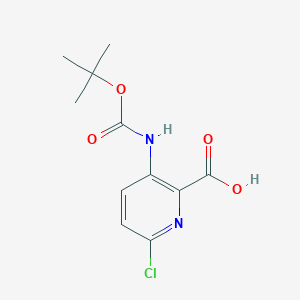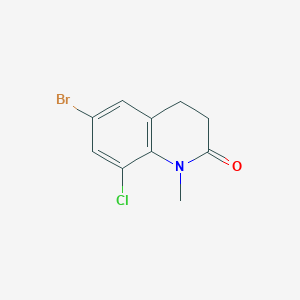
6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
Übersicht
Beschreibung
“6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one” is a chemical compound with the CAS Number: 1408076-10-7 . It has a molecular weight of 274.54 . The IUPAC name for this compound is 6-bromo-8-chloro-1-methyl-3,4-dihydroquinolin-2 (1H)-one .
Molecular Structure Analysis
The InChI code for “6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one” is 1S/C10H9BrClNO/c1-13-9(14)3-2-6-4-7(11)5-8(12)10(6)13/h4-5H,2-3H2,1H3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one has been a subject of interest in the field of organic synthesis and chemical reactions. Studies have detailed its use as an intermediate in various chemical processes. For instance, efficient and selective synthesis of quinoline derivatives has been achieved using bromination reactions of tetrahydroquinoline. One-pot synthesis methods have been described for synthetically valuable quinoline derivatives, including tribromoquinoline and dibromo-tetrahydroquinoline, yielding efficient outcomes. The conversion of these brominated compounds through reactions like lithium–halogen exchange and copper-induced nucleophilic substitution has led to the preparation of novel quinoline derivatives (Şahin et al., 2008). Additionally, the compound has been used in the Knorr Synthesis, which involves a condensation reaction between β-keto esters and bromoaniline, leading to the formation of quinolin-2(1H)-one, a significant step in the study of infectious diseases (Wlodarczyk et al., 2011).
Structural Analysis and Design
The compound also plays a role in structural analysis and design in heterocyclic chemistry. X-ray diffraction studies on substituted tetrahydroquinolines, including those related to 6-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, have provided valuable insights into their molecular structures. These studies help in understanding the spatial arrangement of atoms within these molecules, paving the way for designing compounds with desired chemical properties (Albov et al., 2004).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry and drug design, the compound's derivatives have been implicated in various synthesis routes. For instance, multi-step synthesis routes have led to the creation of isoquinoline derivatives with potential therapeutic applications. The manipulation of brominated compounds in these synthesis routes is crucial, with reactions like Diels-Alder condensation and ammonium nitrate oxidation being pivotal in creating complex molecular architectures (Croisy-Delcey et al., 1991).
Pharmaceutical Research
The compound and its related structures have been a focal point in pharmaceutical research. Synthesis routes involving reductive amination and cyclization reactions have been explored, leading to the creation of key intermediates in PI3K/mTOR inhibitors, which are significant in the field of oncology and targeted therapies (Lei et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-bromo-8-chloro-1-methyl-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c1-13-9(14)3-2-6-4-7(11)5-8(12)10(6)13/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZMVZVHNXPXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C(=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

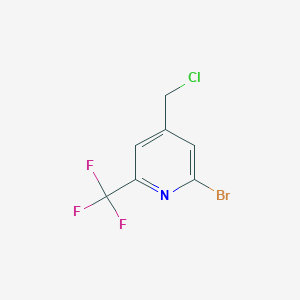
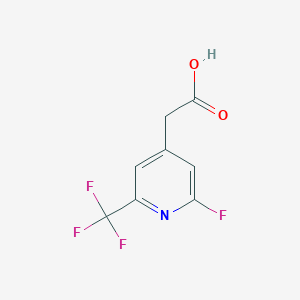
![Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1403479.png)
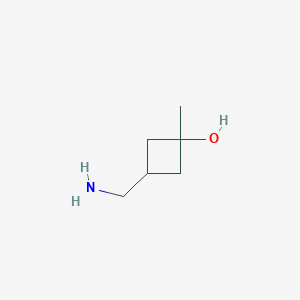
![5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate](/img/structure/B1403481.png)
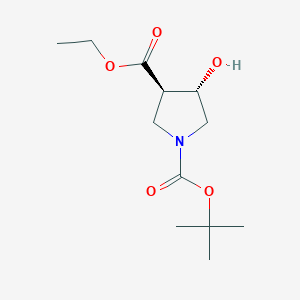
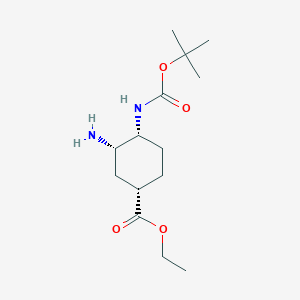
![9-Boc-3,7,9-triazabicyclo[3.3.1]nonane](/img/structure/B1403485.png)
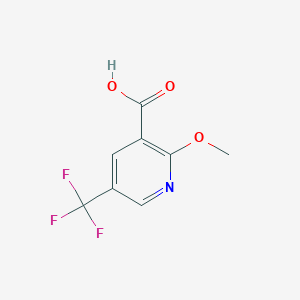
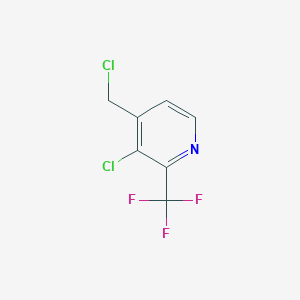
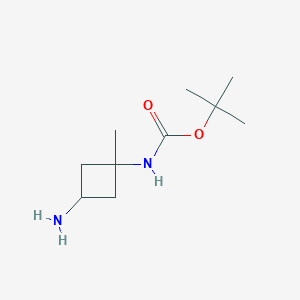
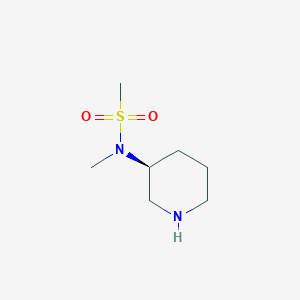
![Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate](/img/structure/B1403492.png)
